molecular formula C8H8N2O2S B12218112 Thieno[2,3-d]pyrimidin-4(3H)-one, 3-hydroxy-5,6-dimethyl- CAS No. 1253395-08-2

Thieno[2,3-d]pyrimidin-4(3H)-one, 3-hydroxy-5,6-dimethyl-

Cat. No.: B12218112
CAS No.: 1253395-08-2
M. Wt: 196.23 g/mol
InChI Key: BCUWENYRMGXPPR-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-one, 3-hydroxy-5,6-dimethyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one, 3-hydroxy-5,6-dimethyl- typically involves multi-step reactions. One common method includes the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with formamide under acidic conditions . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidin-4(3H)-one, 3-hydroxy-5,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, alcohols, thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thienopyrimidines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-d]pyrimidin-4(3H)-one, 3-hydroxy-5,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of hydroxy and dimethyl groups enhances its solubility and interaction with biological targets, making it a promising candidate for drug development .

Properties

CAS No.

1253395-08-2

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

3-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H8N2O2S/c1-4-5(2)13-7-6(4)8(11)10(12)3-9-7/h3,12H,1-2H3

InChI Key

BCUWENYRMGXPPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)O)C

Origin of Product

United States

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